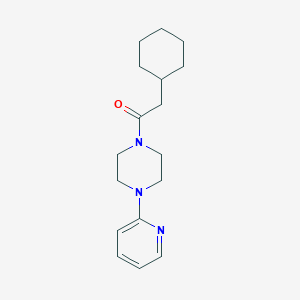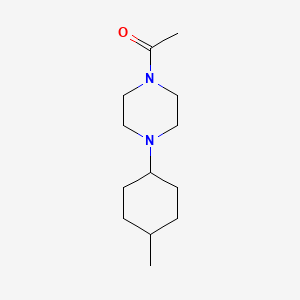
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide, also known as IQ-1, is a small molecule inhibitor that has been widely used in scientific research. It has been shown to have potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Mechanism of Action
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide binds to the TCF/LEF transcription factor and inhibits its interaction with β-catenin, which is required for the activation of Wnt target genes. This leads to a decrease in the expression of Wnt target genes and a subsequent inhibition of the Wnt pathway. N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and cell cycle arrest. In addition, N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and dendritic cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide is its specificity for the Wnt pathway. This allows researchers to study the effects of Wnt pathway inhibition without affecting other signaling pathways. In addition, N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been shown to have low toxicity in vitro and in vivo, making it a safe tool for scientific research.
However, one of the limitations of N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide is its relatively low potency compared to other Wnt pathway inhibitors. This may limit its effectiveness in certain experimental settings. In addition, N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
For research on N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide include its potential as a cancer therapeutic and the exploration of its molecular mechanisms.
Synthesis Methods
The synthesis of N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide involves a multistep process that includes the reaction of 5-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminobenzamide to form the desired product, N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide. The purity of the product is confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been extensively used in scientific research as a tool to study the Wnt signaling pathway. This pathway plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. Dysregulation of the Wnt pathway has been implicated in the development of many diseases, including cancer. N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been shown to inhibit the activity of the Wnt pathway by targeting the transcription factor TCF/LEF, which is essential for the activation of Wnt target genes.
properties
IUPAC Name |
N-(5-methylpyridin-2-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-6-9-15(17-10-11)19-16(20)14-8-7-12-4-2-3-5-13(12)18-14/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBXTKFDZSBUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)quinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)


![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)


![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)


